molecular formula C12H23NO3 B12948457 Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B12948457
M. Wt: 229.32 g/mol
InChI Key: FXPSXNXVXKMODU-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Comparative Geometry of Piperidine Derivatives

Compound Substituents (Positions) Predominant Conformation Key Interactions
Piperidine None Chair N/A
4-Methylpiperidine -CH3 (4) Chair (equatorial -CH3) Steric avoidance
tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate -OH (3), -CH3 (4) Chair (equatorial -CH3) Intramolecular H-bonding (OH→O=C)
This compound -CH2OH (3), -CH3 (4) Chair (equatorial -CH3) H-bonding (CH2OH→O=C)

Key observations:

  • Substituent Bulk : The tert-butyl carbamate group universally enforces an equatorial orientation, as seen in analogous compounds.
  • Hydrogen Bonding : The hydroxymethyl group in this compound engages in stronger hydrogen bonding compared to hydroxyl groups in derivatives like tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, altering torsional angles and ring puckering.
  • Cis vs. Trans Diastereomers : In related 3,4-disubstituted piperidines, cis isomers (e.g., this compound) exhibit greater conformational rigidity than trans isomers due to substituent proximity, as demonstrated by DFT calculations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1

InChI Key

FXPSXNXVXKMODU-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and cis-3-(hydroxymethyl)-4-methylpiperidine under specific reaction conditions, such as the presence of a base like sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or column chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 3-position undergoes oxidation to form aldehydes or ketones. Dess-Martin periodinane is a common reagent for this transformation:

Reaction Conditions Yield Reference
Oxidation to aldehyde/ketoneDess-Martin periodinane (2.0 eq), CH₂Cl₂, 16 h, rt → Purification via chromatography85–90%

Example :

  • Starting material: 10 g (54 mmol) of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

  • Reagent: Dess-Martin periodinane (45.9 g, 108 mmol).

  • Solvent: 300 mL dichloromethane.

  • Workup: Recrystallization or silica gel chromatography yields the oxidized product with high purity.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions, often via activation with reagents like thionyl chloride or Mitsunobu conditions:

Alkylation

Sodium hydride facilitates alkylation of the hydroxymethyl group with electrophiles:

Reaction Conditions Yield Reference
Alkylation with bromopyridineNaH (1.0 eq), DMF, rt → 2-bromo-4-chloro-5-nitropyridine (1.0 eq)62%

Example :

  • Substrate: 4.0 mmol tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

  • Reagent: 2-bromo-4-chloro-5-nitropyridine (4.0 mmol).

  • Solvent: DMF.

  • Product: Alkylated derivative isolated via silica chromatography .

Mitsunobu Reaction

DIAD/triphenylphosphine enables ether formation with phenolic substrates:

Reaction Conditions Yield Reference
Etherification with phenolDIAD (1.9 eq), PPh₃ (2.0 eq), THF, rt → Purification via chromatography74%

Example :

  • Substrate: 5-chloro-2-hydroxybenzonitrile.

  • Product: tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate .

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, enabling further functionalization:

Reaction Conditions Yield Reference
Boc removal10% TFA in CH₂Cl₂, rt → Neutralization with NaHCO₃>95%

Example :

  • Substrate: tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

  • Reagent: 10% trifluoroacetic acid (TFA) in dichloromethane.

  • Product: Free amine intermediate, used in subsequent alkylation or acylation steps .

Reaction Comparison Table

Reaction Type Key Reagents Functional Group Modified Typical Yield
OxidationDess-Martin periodinaneC3 hydroxymethyl → carbonyl85–90%
AlkylationNaH, electrophilesC3 hydroxymethyl → ether60–74%
DeprotectionTFABoc group → amine>95%

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is recognized for its potential as a building block in the synthesis of bioactive compounds. Its unique structural features allow it to act as an intermediate in the development of pharmaceuticals targeting central nervous system disorders and other therapeutic areas. The chirality of this compound, specifically as the Rel-(3R,4R) isomer, suggests that it may exhibit specific biological activities that are critical for drug efficacy.

Case Studies
Recent studies have highlighted its application in synthesizing piperidine derivatives that demonstrate anticancer properties. For instance, compounds derived from similar piperidine structures have shown improved cytotoxicity in cancer cell lines compared to existing treatments . This underscores the importance of exploring this compound as a precursor for novel anticancer agents.

Targeted Protein Degradation
this compound has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). This application is crucial for targeted protein degradation strategies, which aim to selectively eliminate disease-causing proteins from cells . The incorporation of such linkers can enhance the three-dimensional orientation of drug molecules, improving their efficacy and specificity.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The piperidine ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate with key analogues, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Specific Rotation ([α]₂₀ᴰ) Yield Solubility Bioactivity Predictions
Target Compound cis-3-(hydroxymethyl), 4-methyl C₁₂H₂₁NO₃ 227.30* N/A N/A N/A Moderate (DMSO) High GI absorption, BBB permeable
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-(3-hydroxypropyl) C₁₃H₂₅NO₃ 243.34 N/A N/A 86%† High (DMSO, MeOH) High GI absorption
tert-Butyl (S)-4-ethoxy-spiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate 4-ethoxy, spiro benzopyran C₂₀H₂₉NO₄ 347.4 N/A -2.2 (CH₂Cl₂) 29% Low (EtOAc) N/A
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate 4-(4-bromobenzyloxy) C₁₇H₂₄BrNO₃ 370.28 50.5–52.5 N/A N/A Low (hexane:EtOAc) Low BBB permeability
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-(2-hydroxyethyl), 4-methyl C₁₄H₂₅NO₃ 255.36 N/A N/A N/A Moderate (H₂O) Moderate CYP inhibition

*Calculated molecular weight.
†Yield from analogous synthesis in .

Key Observations:

Substituent Position and Configuration :

  • The target compound’s cis-3-hydroxymethyl group distinguishes it from analogues with substituents at position 4 (e.g., 4-hydroxypropyl in ). The cis-configuration may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .
  • In contrast, tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate () has a bulky bromobenzyloxy group, leading to a higher melting point (50.5–52.5°C) and reduced solubility in polar solvents .

Synthesis Yields :

  • Analogues with simpler substituents (e.g., 4-(3-hydroxypropyl)) achieve higher yields (86%) under mild conditions (dioxane/water, Et₃N) .
  • Complex substitutions, such as spiro benzopyran (), result in lower yields (29%) due to steric challenges and purification difficulties .

Bioactivity Predictions :

  • Hydroxyl-containing analogues (e.g., 3-hydroxypropyl, 2-hydroxyethyl) exhibit high gastrointestinal (GI) absorption , while brominated derivatives show reduced blood-brain barrier (BBB) permeability due to increased molecular weight and polarity .

Physicochemical and Spectral Data

  • NMR and HRMS :

    • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () displays distinct ¹H NMR signals for methylpentyl protons (δ 0.88–1.40 ppm) and piperidine carbons (δ 22–79 ppm in ¹³C NMR) .
    • Hydroxymethyl groups in analogous compounds show characteristic ¹H NMR peaks near δ 3.5–4.0 ppm, with coupling patterns reflecting cis/trans configurations .
  • Solubility :

    • Hydroxyl groups improve water solubility (e.g., tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate), whereas bromo or nitro substituents (–5) increase lipophilicity, favoring organic solvents .

Biological Activity

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. Its structure features a tert-butyl group, a hydroxymethyl substituent at the 3-position, and a methyl group at the 4-position of the piperidine ring, contributing to its unique biological activity.

Property Value
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of hydroxymethyl and tert-butyl groups via alkylation and functional group transformations.
  • Carboxylation to introduce the carboxylic acid functionality.

These synthetic routes are crucial for obtaining compounds with high purity and yield, essential for biological testing.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity and specificity.

Pharmacological Potential

Research indicates that this compound may have applications in treating central nervous system disorders due to its structural similarity to known neuroactive compounds. Preliminary studies suggest it could act as an inhibitor or modulator in biochemical pathways associated with neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective effects of piperidine derivatives, including this compound, demonstrating potential in reducing neuronal cell death in vitro models .
  • Anticancer Activity : Another research highlighted that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, showing promise as a lead compound for further development in cancer therapy .
  • Enzyme Inhibition : Interaction studies revealed that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in drug development targeting metabolic disorders.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insight into the unique biological properties of this compound:

Compound Name Key Features Biological Activity
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateLacks methyl substitution at 4-positionModerate activity against CNS targets
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl at 4-positionEnhanced interaction with specific receptors
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateHydroxyl instead of hydroxymethylLower cytotoxicity compared to target compound

Q & A

Q. What are the established synthetic routes for tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate?

A common method involves reducing a methyl ester precursor using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For example, methyl ester intermediates are reduced at controlled temperatures (e.g., 0–20°C) to yield the hydroxymethyl derivative. Post-reduction purification via silica gel chromatography ensures high purity . Alternative routes may involve functionalizing piperidine rings with tert-butyl carbamate groups prior to introducing hydroxymethyl and methyl substituents.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry (cis-configuration) and substituent positions.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemical assignments .
  • HPLC/MS : Ensures purity and detects impurities, especially in intermediates.

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment. Avoid contact with oxidizers (e.g., peroxides), as the hydroxymethyl group may undergo oxidation under incompatible conditions .

Q. What are its common reactivity patterns in organic synthesis?

The hydroxymethyl group participates in nucleophilic substitutions (e.g., tosylation) or oxidations (e.g., to carboxylic acids). The tert-butyl carbamate is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/dioxane) for further functionalization .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent Optimization : Replace THF with dimethylformamide (DMF) to enhance solubility.
  • Catalytic Hydrogenation : Use Pd/C or Raney Ni for selective reductions, minimizing side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in multi-step pathways .

Q. What role does stereochemistry play in its biological activity?

The cis-configuration of hydroxymethyl and methyl groups influences hydrogen-bonding interactions with biological targets. Computational docking studies (e.g., using AutoDock Vina) predict binding affinities to enzymes like kinases or proteases, which are critical in drug discovery .

Q. How can contradictions in spectroscopic data be resolved?

  • Dynamic NMR : Resolve conformational equilibria causing split peaks.
  • Crystallographic Validation : Compare experimental X-ray data with DFT-calculated structures to confirm stereochemistry .
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace ambiguous signals .

Q. What are its applications in fragment-based drug discovery?

This compound serves as a 3D fragment due to its rigid piperidine core and polar hydroxymethyl group. It is screened against target proteins (e.g., GPCRs) via surface plasmon resonance (SPR) or NMR-based assays to identify hit-to-lead candidates .

Q. How can computational modeling predict its metabolic stability?

  • ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation).
  • MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to predict bioavailability .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Prodrug Design : Mask the hydroxymethyl group as an ester to reduce off-target interactions.
  • Microsomal Stability Assays : Identify metabolic hotspots for structural optimization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR data?

  • Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) to match experimental conditions.
  • Tautomeric Equilibria : Investigate pH-dependent tautomerism using variable-temperature NMR .

Q. Resolving conflicting crystallographic and computational geometries

  • Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal packing vs. gas-phase DFT calculations.
  • Torsional Angle Adjustments : Manually refine dihedral angles in SHELXL to align with computational models .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Ester ReductionLiAlH₄, THF, 0°C → 20°C75–85
Carbamate DeprotectionHCl/dioxane, rt>90

Q. Table 2: Stability Under Various Conditions

ConditionStability OutcomeReference
Air, 25°CGradual oxidation of hydroxymethyl
N₂, 4°CStable for >12 months

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.